molecular formula C19H25ClN4S B2708227 6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine CAS No. 2380097-84-5

6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine

Cat. No.: B2708227
CAS No.: 2380097-84-5
M. Wt: 376.95
InChI Key: MECIOEGOLLRUNW-UHFFFAOYSA-N
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Description

6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine is a synthetic organic compound with the molecular formula C19H25ClN4S and a molecular weight of 376.95 g/mol. This compound is characterized by the presence of a quinazoline core, a piperidine ring, and a thiane moiety, making it a complex and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: This step involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Incorporation of the Thiane Moiety: This can be done through various coupling reactions, ensuring the correct positioning of the thiane group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine include other quinazoline derivatives and piperidine-containing molecules. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a quinazoline core, a piperidine ring, and a thiane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4S/c20-15-1-2-18-17(11-15)19(23-13-22-18)21-12-14-3-7-24(8-4-14)16-5-9-25-10-6-16/h1-2,11,13-14,16H,3-10,12H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECIOEGOLLRUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=C(C=C3)Cl)C4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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